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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Gedatolisib (formerly PF-
4989216), a pan-PISK/mTOR inhibitor, in the context of standard-of-care therapies for hormone
receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer. The analysis is
primarily based on the available results from the Phase 3 VIKTORIA-1 clinical trial.

Introduction

Gedatolisib is an intravenous pan-class | phosphatidylinositol 3-kinase (P13K) and mechanistic
target of rapamycin (mTOR) inhibitor. Its mechanism of action targets key nodes in the
PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a
crucial role in cell growth, proliferation, and survival.[1][2][3] This pathway is a significant focus
for targeted therapies, particularly in breast cancers harboring PIK3CA mutations.

PIBK/AKT/ImTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell
cycle progression. Activation of PI3K leads to the phosphorylation and activation of AKT. AKT,
in turn, has several downstream effects, including the activation of mTOR, which influences the
transcription of proteins involved in cell proliferation.[1]
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Caption: The PIBK/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib and
Alpelisib.

Clinical Efficacy of Gedatolisib: The VIKTORIA-1
Trial

The VIKTORIA-1 trial is a Phase 3, open-label, randomized study evaluating the efficacy and
safety of Gedatolisib in patients with HR+/HER2- advanced breast cancer that has progressed
on or after treatment with a CDK4/6 inhibitor and an aromatase inhibitor.[4][5] The trial includes
cohorts for patients with both PIK3CA wild-type (WT) and mutant (MT) tumors.[6]

Efficacy in PIK3CA Wild-Type Advanced Breast Cancer

Detailed results have been presented for the PIK3CA WT cohort.[7][8][9] In this population,
Gedatolisib was evaluated in two regimens:

o Gedatolisib Triplet: Gedatolisib + Palbociclib (a CDK4/6 inhibitor) + Fulvestrant (a selective
estrogen receptor degrader)
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e Gedatolisib Doublet: Gedatolisib + Fulvestrant

These combinations were compared against fulvestrant monotherapy.

Gedatolisib Triplet Gedatolisib

] . (Gedatolisib + Doublet Fulvestrant Alone
Efficacy Endpoint L L
Palbociclib + (Gedatolisib + (Control)
Fulvestrant) Fulvestrant)
Median Progression-
) 9.3 months 7.4 months 2.0 months
Free Survival (PFS)
Hazard Ratio (HR) vs.
0.24 (p<0.0001) 0.33 (p<0.0001)
Control
Objective Response
31.5% 28.3% 1%

Rate (ORR)

Data from the PIK3CA wild-type cohort of the VIKTORIA-1 trial.[7][8][9]

These results demonstrate a statistically significant and clinically meaningful improvement in
progression-free survival for both Gedatolisib-containing regimens compared to fulvestrant
alone in the PIK3CA wild-type patient population.[7]

Efficacy in PIK3CA-Mutant Advanced Breast Cancer

Topline data for the PIK3CA-mutant cohort of the VIKTORIA-1 trial are anticipated by the end of
2025 or in the first half of 2026.[8][9][10] This cohort will provide crucial data on the efficacy of
Gedatolisib in the patient population for which PI3K inhibitors are often specifically developed.
The active comparator arm in the mutant cohort is alpelisib plus fulvestrant, a standard-of-care
for this patient group.[6]

Standard-of-Care Therapies and Comparative
Landscape

The second-line treatment landscape for HR+/HER2- advanced breast cancer following
progression on a CDK4/6 inhibitor is evolving.[11] For patients with PIK3CA-mutated tumors,
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the current standard-of-care includes the PI3Ka-specific inhibitor alpelisib in combination with
fulvestrant, based on the results of the SOLAR-1 trial.[11]

Alpelisib in PIK3CA-Mutant Advanced Breast Cancer
(SOLAR-1 Trial)

The SOLAR-1 trial evaluated the efficacy of alpelisib plus fulvestrant in patients with PIK3CA-
mutated, HR+/HER2- advanced breast cancer that had progressed on or after aromatase
inhibitor-based therapy.[12][13]

Efficacy Endpoint Alpelisib + Fulvestrant Placebo + Fulvestrant

Median Progression-Free

Survival (PFS) 11.0 months 5.7 months
Hazard Ratio (HR) for PFS 0.65 (p<0.001)

Median Overall Survival (OS) 39.3 months 31.4 months
Hazard Ratio (HR) for OS 0.86 (p=0.15)

Overall Response Rate (ORR)  26.6% 12.8%

Data from the PIK3CA-mutant cohort of the SOLAR-1 trial.[14][15][16]

While the overall survival data in SOLAR-1 did not reach statistical significance at the final
analysis, a clinically meaningful improvement was observed.[14][16]

Experimental Protocols
VIKTORIA-1 Trial Design

o Study Design: Phase 3, open-label, randomized clinical trial.[4]

o Patient Population: Patients with HR+/HER2- advanced or metastatic breast cancer with
disease progression on or after CDK4/6 inhibitor and aromatase inhibitor therapy.[5]

« Stratification: Patients are stratified by their PIK3CA mutation status (wild-type vs. mutant).[6]

o Treatment Arms (PIK3CA Wild-Type Cohort):
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o Gedatolisib (180 mg intravenously weekly for three weeks per 28-day cycle) + Palbociclib
(125 mg orally for 21 days) + Fulvestrant (500 mg intramuscularly).[17]

o Gedatolisib + Fulvestrant.[17]
o Fulvestrant alone.[17]

* Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent
central review (BICR).[17]
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Caption: VIKTORIA-1 clinical trial workflow.
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Summary and Future Outlook

Gedatolisib, in combination with palbociclib and fulvestrant, has demonstrated a significant
improvement in progression-free survival for patients with PIK3CA wild-type HR+/HER2-
advanced breast cancer who have progressed after CDK4/6 inhibitor therapy. The upcoming
results from the PIK3CA-mutant cohort of the VIKTORIA-1 trial will be critical in defining the
role of Gedatolisib in this key patient population and for a direct comparison with the current
standard-of-care, alpelisib. The dual inhibition of PI3K and mTOR by Gedatolisib may offer a
potent therapeutic strategy in advanced breast cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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